DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH
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Overview
Description
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is a synthetic peptide that serves as a substrate for matrix metalloproteinase MMP-1. This compound is utilized as a fluorescence probe for detecting protein activity . The sequence of this peptide is DNP-Proline-Leucine-Alanine-Leucine-Tryptophan-Alanine-Arginine-OH, and it has a molecular weight of 992.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid (Arginine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid (Alanine) is coupled to the growing chain using a coupling reagent like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (Tryptophan, Leucine, Alanine, Leucine, Proline).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinases (MMPs). These enzymes cleave the peptide bond within the substrate.
Common Reagents and Conditions
Enzymes: Matrix metalloproteinases (e.g., MMP-1, MMP-8).
Buffers: Tris-HCl buffer, pH 7.5, containing calcium and zinc ions to maintain enzyme activity.
Temperature: Reactions are typically carried out at 37°C.
Major Products
The hydrolysis of this compound by MMPs results in smaller peptide fragments. The specific cleavage sites depend on the enzyme used.
Scientific Research Applications
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is widely used in scientific research for the following applications:
Protein Activity Detection: As a fluorescence probe, it helps in detecting the activity of matrix metalloproteinases
Enzyme Kinetics: It is used to study the kinetics of MMPs and their inhibitors.
Drug Development: The compound is utilized in screening assays to identify potential MMP inhibitors for therapeutic applications.
Biological Research: It aids in understanding the role of MMPs in various physiological and pathological processes, including tissue remodeling, cancer metastasis, and inflammation.
Mechanism of Action
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH exerts its effects by serving as a substrate for matrix metalloproteinases. The enzyme binds to the peptide and catalyzes the hydrolysis of specific peptide bonds. This reaction results in the release of fluorescent fragments, which can be detected and quantified to measure enzyme activity .
Comparison with Similar Compounds
Similar Compounds
DNP-Pro-Leu-Ala-Tyr-Trp-Ala-Arg-OH: A substrate for MMP-8 and MMP-26.
MCA-Pro-Leu-Ala-Nva-DNP-Dap-Ala-Arg-NH2: A fluorogenic substrate for MMP-2.
Uniqueness
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is unique due to its specific sequence, which makes it a suitable substrate for MMP-1. Its use as a fluorescence probe for detecting protein activity sets it apart from other similar compounds .
Properties
Molecular Formula |
C46H65N13O12 |
---|---|
Molecular Weight |
992.1 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C46H65N13O12/c1-24(2)19-33(56-44(65)37-14-10-18-57(37)36-16-15-29(58(68)69)22-38(36)59(70)71)41(62)51-27(6)40(61)54-34(20-25(3)4)43(64)55-35(21-28-23-50-31-12-8-7-11-30(28)31)42(63)52-26(5)39(60)53-32(45(66)67)13-9-17-49-46(47)48/h7-8,11-12,15-16,22-27,32-35,37,50H,9-10,13-14,17-21H2,1-6H3,(H,51,62)(H,52,63)(H,53,60)(H,54,61)(H,55,64)(H,56,65)(H,66,67)(H4,47,48,49)/t26-,27-,32-,33-,34-,35-,37-/m0/s1 |
InChI Key |
ZOYUSWUFUJNFBR-KDKQPVBBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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